REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[CH:5][C:6]2[S:10][C:9]([S:11]([NH2:14])(=[O:13])=[O:12])=[N:8][C:7]=2[CH:15]=1.[Cl-].[Al+3].[Cl-].[Cl-]>CCCCCCC>[OH:2][C:3]1[CH:4]=[CH:5][C:6]2[S:10][C:9]([S:11]([NH2:14])(=[O:13])=[O:12])=[N:8][C:7]=2[CH:15]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC2=C(N=C(S2)S(=O)(=O)N)C1
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
ice water
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 21/2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
then cooled
|
Name
|
5-hydroxy-2-benzothiazolesulfonamide
|
Type
|
product
|
Smiles
|
OC=1C=CC2=C(N=C(S2)S(=O)(=O)N)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 58.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |